17-Acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Overview
Description
This compound, also known as (8S,9S,10R,13S,14S,17S)-17-ethanethioyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one , is a corticosteroid hormone . It is formed in specialized organ or group of cells and carried to another organ or group of cells, in the same organism, upon which it has a specific regulatory function .
Synthesis Analysis
The synthesis of this compound involves several steps. It starts with 17α-hydroxyprogesterone (17α-hydroxypregn-4-ene-3,20-dione), which undergoes enolization of the 3-keto group followed by etherification with ethanol-formic acid triethyl ester. The 6-position is then halogenated with carbon tetrachloride (at this time, the 3-keto group is restored), and finally, the 17-position hydroxy group is acetylated .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C21H30O2 . It has a complex structure with multiple rings, including a cyclopenta[a]phenanthrene ring system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include enolization, etherification, halogenation, and acetylation . These reactions involve various functional groups and require specific reagents and conditions .Scientific Research Applications
Phenanthrenes and Their Applications
Phenanthrenes, including structurally similar or derivative compounds, have been extensively studied for their biological activities. These compounds are primarily sourced from plants, notably the Orchidaceae family, and exhibit a wide range of biological effects, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties (Tóth, Hohmann, & Vasas, 2017). This broad spectrum of activities suggests potential applications in developing new therapeutic agents.
Microbial Degradation and Environmental Applications
Research on microbial degradation of phenanthrenes has uncovered specific bacteria capable of breaking down polycyclic aromatic hydrocarbons (PAHs) in contaminated soils and sediments. The sphingomonads, for example, have been highlighted for their ability to metabolize phenanthrene efficiently, pointing to applications in bioremediation technologies (Waigi et al., 2015).
Analytical and Biochemical Research
The study of acetamide, formamide, and their derivatives, including dimethyl derivatives, has expanded our understanding of their biological implications, including toxicity and potential therapeutic applications (Kennedy, 2001). This line of research is crucial for elucidating the biochemical pathways and mechanisms through which similar compounds, including the one , might exert their effects.
Mechanism of Action
Target of Action
The primary target of 17-Acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one is the corticosteroid hormone . Corticosteroid hormones play a crucial role in a wide range of physiological processes, including immune response, metabolism, inflammation, and stress response .
Mode of Action
The compound interacts with its targets by acting as a hormone . Hormones are chemical messengers that bind to specific receptors on the cells, triggering a cascade of biochemical reactions within the cell . .
Biochemical Pathways
The compound affects the biochemical pathways associated with the corticosteroid hormone . These pathways involve a series of reactions that regulate various physiological processes, including immune response, metabolism, inflammation, and stress response . The downstream effects of these pathways depend on the specific cells and tissues involved.
Pharmacokinetics
Like other corticosteroid hormones, it is expected to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of physiological processes regulated by corticosteroid hormones . These effects could include modulation of immune response, regulation of metabolism, reduction of inflammation, and response to stress .
Properties
IUPAC Name |
17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h9,12,16-18H,4-8,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXMRSLFWMMCAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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